1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone
Description
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core fused with a phenoxyacetone moiety. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with enzymes like kinases and phosphodiesterases. The compound’s bioactivity is modulated by substitutions on the pyrimidine ring and the ethanone side chain, which influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBLRKLSBBYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrimidine Derivatives
A common approach involves condensing aminopyridine derivatives with carbonyl-containing reagents. For example, 6,7-dihydropyrido[4,3-d]pyrimidin-5(8H)-one can be synthesized via:
- Mitsunobu Reaction : A dihydropyridine intermediate is cyclized using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C.
- Oxidative Cyclization : Substituted pyrimidines are treated with N-chlorosuccinimide (NCS) in acetic acid and triethylamine to form the fused ring system. This method achieves yields of 68–72%.
Table 1: Conditions for Pyrido[4,3-d]Pyrimidine Core Synthesis
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃ | THF | 0–25°C | 65–70 |
| Oxidative Cyclization | NCS, AcOH, Et₃N | Acetic Acid | 80°C | 68–72 |
Preparation of the Phenoxyethanone Side Chain
Nucleophilic Substitution with Chloroacetate
The phenoxyethanone moiety is synthesized via Williamson ether synthesis :
- Reaction of Phenol with Chloroacetyl Chloride :
Phenol reacts with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 12 hours. This yields 2-chloro-1-phenoxyethanone with 85–90% efficiency. - Phase-Transfer Catalysis :
Using benzyltriethylammonium chloride as a catalyst in a toluene-water biphasic system improves reaction kinetics and purity (95% yield).
Key Optimization :
- Excess phenol (1.2 equiv) minimizes di-substitution byproducts.
- Anhydrous conditions prevent hydrolysis of chloroacetyl chloride.
Coupling Strategies for Final Assembly
Alkylation of the Pyrido[4,3-d]Pyrimidine Core
The nitrogen at position 6 of the pyrido[4,3-d]pyrimidine core is alkylated with 2-chloro-1-phenoxyethanone:
- Base-Mediated Alkylation :
Lithium bis(trimethylsilyl)amide (LiHMDS) deprotonates the core in THF at −78°C, followed by addition of 2-chloro-1-phenoxyethanone. The reaction proceeds at room temperature for 6 hours, yielding 70–75% of the target compound. - Microwave-Assisted Coupling :
Irradiation at 120°C for 20 minutes in dimethylformamide (DMF) with cesium carbonate (Cs₂CO₃) accelerates the reaction, achieving 80% yield.
Table 2: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| LiHMDS | THF | −78°C → RT | 6 h | 70–75 |
| Cs₂CO₃ (Microwave) | DMF | 120°C | 20 min | 80 |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
- ¹H-NMR : Key signals include δ 8.45 (pyrimidine H), δ 4.60 (methylene adjacent to ketone), and δ 7.35–7.45 (aromatic protons).
- MS (ESI+) : Molecular ion peak at m/z 299.4 [M+H]⁺ confirms the molecular formula C₁₆H₁₇N₃O₂S.
Challenges and Mitigation Strategies
Low Yields in Cyclization :
Impurities from Phosphorous Salts :
Scalability and Industrial Relevance
- Kilogram-Scale Synthesis : A patented route employs continuous flow reactors for the alkylation step, reducing reaction time from 6 hours to 45 minutes and improving yield to 85%.
- Cost-Effective Reagents : Substituting LiHMDS with potassium tert-butoxide (t-BuOK) lowers production costs by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further explored for their biological activities.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Triazole and Indenylamino Groups: Compounds with triazol-4-yl or indenylamino substituents (e.g., ) exhibit improved hydrogen-bonding capacity, which may enhance target binding.
- Bioactivity : The dichlorophenyl/fluorobenzyl variant in demonstrates potent enzyme inhibition (IC50 = 0.796 µM), likely due to halogen-mediated hydrophobic interactions.
Reaction Conditions
- Heating and Solvent Systems: Many analogs are synthesized via heating (e.g., 60°C in ethanol for formaldehyde-mediated Mannich reactions or 55°C for 48 hours in amide couplings ).
- Chromatography: Purification typically employs gradient elution with ethyl acetate/dichloromethane (0–100%) or methanol/dichloromethane (0–15%) .
Yields and Efficiency
- Yields vary significantly: 19% for triazole-containing compounds vs. 77% for indenylamino derivatives .
- The use of L-ascorbic acid as a catalyst in click chemistry improves regioselectivity in triazole formation .
Pharmacological and Physicochemical Properties
- Solubility : Piperidinyl and pyrrolidinyl substituents (e.g., ) increase basicity, enhancing water solubility at physiological pH.
- Metabolic Stability : Fluorinated or chlorinated aromatic rings (e.g., ) reduce oxidative metabolism, extending half-life.
- Toxicity : The dihydrochloride salt in is classified as an irritant, highlighting the importance of salt form selection.
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C17H19N3O2
- Molecular Weight : 297.358 g/mol
- CAS Number : 1797636-63-5
The biological activity of this compound is attributed to its ability to interact with various molecular targets. These interactions can modulate several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Binding : It can bind to receptors that play a role in pain and inflammation.
- Gene Expression Modulation : The compound may influence gene expression related to cell proliferation and apoptosis.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- In animal models, administration of pyrido[4,3-d]pyrimidine derivatives demonstrated reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- A study indicated that the peak anti-inflammatory activity was observed 4 hours post-administration, outperforming traditional anti-inflammatory drugs like indomethacin in efficacy .
Anticancer Activity
The anticancer potential of this compound is also notable:
- Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens:
- Testing against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
-
Case Study on Inflammation :
- A study involving a rat model demonstrated that treatment with the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis confirmed reduced leukocyte infiltration in treated tissues.
-
Case Study on Cancer :
- In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of a pyrimidine precursor with phenoxyacetyl groups under basic conditions (e.g., K₂CO₃ in DMF) to form the dihydropyrido core .
- Step 2 : Cyclization via acid catalysis (e.g., HCl/EtOH) to stabilize the fused pyrido-pyrimidine system .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) to isolate the target compound .
- Critical Parameters : Solvent polarity (DMF vs. THF) and temperature (60–80°C) significantly impact cyclization efficiency. Lower temperatures (<50°C) reduce side reactions but prolong reaction times .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the dihydropyrido-pyrimidine core (e.g., δ 3.2–3.8 ppm for CH₂ groups in the saturated ring) and phenoxyethoxy moiety (δ 6.8–7.4 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₈N₂O₂: 294.1368) .
- X-ray Crystallography : Resolves stereochemistry of the dihydro ring system, ensuring correct tautomeric form .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar substituents (e.g., hydroxyl or amine groups) to the phenoxy moiety to enhance water solubility. For example, replacing the phenyl group with a pyridinyl analog improves LogP by 0.5–1.0 units .
- Metabolic Stability : Deuterate labile hydrogen atoms (e.g., CH₂ in the dihydro ring) to reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH cofactor) quantify metabolic half-life improvements .
- Bioisosteric Replacement : Substitute the ethanone group with a trifluoromethyl ketone to enhance target binding affinity while maintaining steric bulk .
Q. What in vitro and in vivo models are suitable for evaluating its anticancer activity?
- Methodological Answer :
- In Vitro :
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination. Compare potency to reference compounds like 5-fluorouracil .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis induction .
- In Vivo :
- Xenograft Models : Administer compound (oral, 10–50 mg/kg) in immunodeficient mice bearing human tumor xenografts. Monitor tumor volume and survival over 21 days .
- Toxicity Profiling : Assess liver/kidney function (ALT, creatinine) and hematological parameters to identify therapeutic windows .
Q. How can computational methods predict target engagement and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2, PDB ID: 6ZM). Key residues (e.g., Lys89 in CDK2) form hydrogen bonds with the pyrimidine ring .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable target engagement .
- Off-Target Screening : SwissTargetPrediction identifies potential off-targets (e.g., GPR6). Validate via radioligand displacement assays (IC₅₀ for GPR6 >10 µM suggests selectivity) .
Q. How do researchers resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects on activity. For example, replacing the phenoxy group with a thiophenoxy moiety (as in Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) increases antiviral potency but reduces kinase inhibition .
- Crystallographic Overlays : Superimpose analog-bound protein structures (e.g., PDB entries) to identify steric clashes or favorable interactions driving divergent activities .
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1671191) to correlate structural features (e.g., logD, polar surface area) with activity trends .
Key Recommendations for Researchers
- Prioritize stereochemical purity during synthesis to avoid inactive enantiomers.
- Use ADME-Tox panels early in development to eliminate candidates with poor pharmacokinetic profiles.
- Cross-validate biological activities using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
